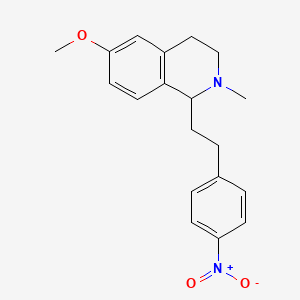
1-(4-Nitrophenethyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-METHOXY-2-METHYL-1-(4-NITROPHENETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound belonging to the tetrahydroisoquinoline family. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a nitrophenethyl group attached to the tetrahydroisoquinoline core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXY-2-METHYL-1-(4-NITROPHENETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Addition of the Methyl Group: The methyl group can be added through alkylation reactions using methylating agents like methyl bromide (CH3Br).
Attachment of the Nitrophenethyl Group: The nitrophenethyl group can be attached through nucleophilic substitution reactions, where a nitrophenethyl halide reacts with the isoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
6-METHOXY-2-METHYL-1-(4-NITROPHENETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Quinoline derivatives
Reduction Products: Amino derivatives
Substitution Products: Various substituted isoquinolines
科学研究应用
6-METHOXY-2-METHYL-1-(4-NITROPHENETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 6-METHOXY-2-METHYL-1-(4-NITROPHENETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
6-METHOXY-2-METHYL-1-(4-NITROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE: Similar structure but lacks the ethyl group.
6-METHOXY-2-METHYL-1-(4-AMINOPHENETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE: Similar structure but has an amino group instead of a nitro group.
6-METHOXY-2-METHYL-1-(4-HYDROXYPHENETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE: Similar structure but has a hydroxyl group instead of a nitro group.
Uniqueness
6-METHOXY-2-METHYL-1-(4-NITROPHENETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to the presence of the nitrophenethyl group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
63937-36-0 |
|---|---|
分子式 |
C19H22N2O3 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
6-methoxy-2-methyl-1-[2-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C19H22N2O3/c1-20-12-11-15-13-17(24-2)8-9-18(15)19(20)10-5-14-3-6-16(7-4-14)21(22)23/h3-4,6-9,13,19H,5,10-12H2,1-2H3 |
InChI 键 |
SIPXVTDBUYGIKR-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=C(C1CCC3=CC=C(C=C3)[N+](=O)[O-])C=CC(=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


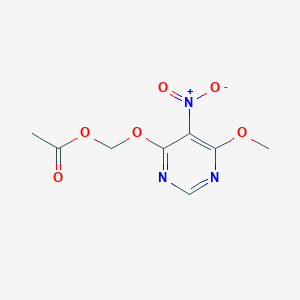
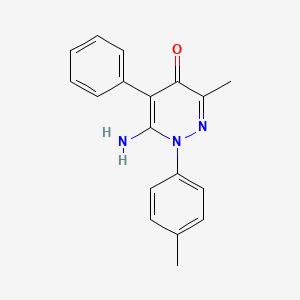
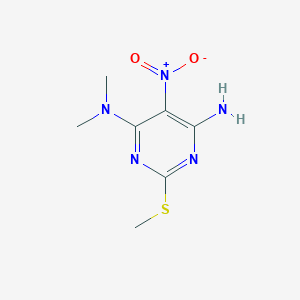
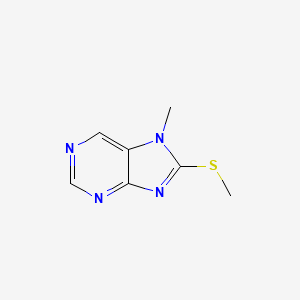
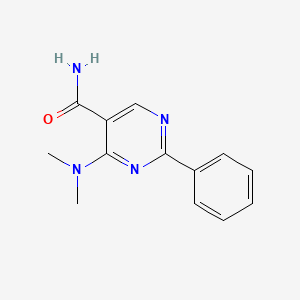
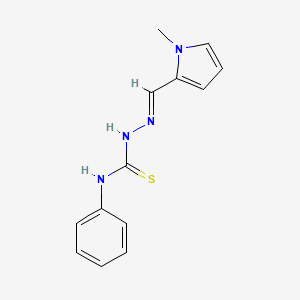

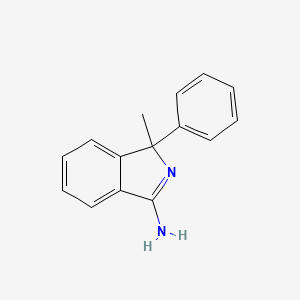
![7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine](/img/structure/B12919287.png)
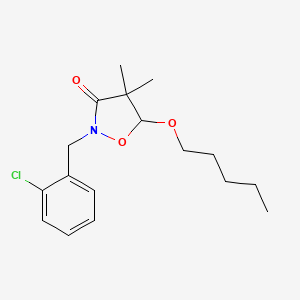
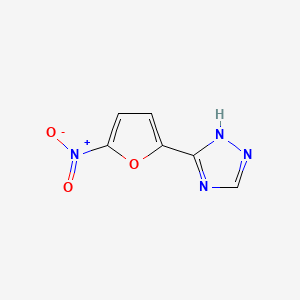
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)-](/img/structure/B12919315.png)
![4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoic acid](/img/structure/B12919322.png)
![5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl-](/img/structure/B12919335.png)
